molecular formula C13H10Cl2N2O5S B3535571 2,3-dichloro-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide

2,3-dichloro-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide

Cat. No.: B3535571
M. Wt: 377.2 g/mol
InChI Key: AIMQJJQNZBDKAV-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₃H₁₀Cl₂N₂O₅S. It is characterized by the presence of dichloro, methoxy, nitrophenyl, and benzenesulfonamide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-4-methoxybenzenesulfonamide: Lacks the nitrophenyl group, which may affect its reactivity and applications.

    4-Methoxy-N-(3-nitrophenyl)benzenesulfonamide: Lacks the dichloro groups, which may influence its chemical properties and biological activity.

    2,3-Dichloro-N-(3-nitrophenyl)benzenesulfonamide: Lacks the methoxy group, potentially altering its solubility and reactivity.

Uniqueness

2,3-Dichloro-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3-dichloro-4-methoxy-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O5S/c1-22-10-5-6-11(13(15)12(10)14)23(20,21)16-8-3-2-4-9(7-8)17(18)19/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMQJJQNZBDKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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